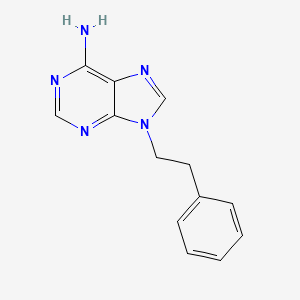
9-Phenethyladenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenylethyl-9H-adenine is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. This compound is known for its role as an adenosine receptor antagonist, which means it can block the action of adenosine, a neurotransmitter involved in various physiological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenylethyl-9H-adenine typically involves the alkylation of adenine with phenylethyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of 9-Phenylethyl-9H-adenine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality .
Types of Reactions:
Oxidation: 9-Phenylethyl-9H-adenine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaH, KOtBu, in polar aprotic solvents like DMF or DMSO.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
9-Phenylethyl-9H-adenine has several applications in scientific research:
作用機序
The primary mechanism of action of 9-Phenylethyl-9H-adenine involves its role as an adenosine receptor antagonist. By binding to adenosine receptors, it prevents adenosine from exerting its effects, which can include modulation of neurotransmitter release, vasodilation, and regulation of heart rate. The compound specifically targets A1, A2A, A2B, and A3 adenosine receptors, each of which plays a distinct role in cellular signaling pathways .
Similar Compounds:
9-Ethyladenine: Another adenine derivative with similar adenosine receptor antagonist properties.
8-Substituted 9-Ethyladenines: These compounds have been studied for their potential in treating neurological disorders like Parkinson’s disease.
Uniqueness: 9-Phenylethyl-9H-adenine is unique due to its specific substitution at the 9-position with a phenylethyl group, which imparts distinct pharmacological properties compared to other adenine derivatives. This substitution enhances its affinity and selectivity for certain adenosine receptor subtypes, making it a valuable tool in both research and therapeutic applications .
特性
CAS番号 |
7051-86-7 |
|---|---|
分子式 |
C13H13N5 |
分子量 |
239.28 g/mol |
IUPAC名 |
9-(2-phenylethyl)purin-6-amine |
InChI |
InChI=1S/C13H13N5/c14-12-11-13(16-8-15-12)18(9-17-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,15,16) |
InChIキー |
MALQBKDZBRRFOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(N=CN=C32)N |
正規SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(N=CN=C32)N |
その他のCAS番号 |
7051-86-7 |
溶解性 |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'~1~,N'~2~-bis[(1E)-3-phenylpropylidene]ethanedihydrazide](/img/structure/B1659930.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B1659932.png)

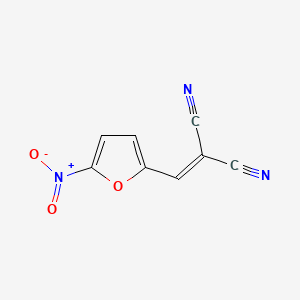
![4-[(2E)-2-benzylidenehydrazinyl]-5-bromo-1H-pyridazin-6-one](/img/structure/B1659941.png)
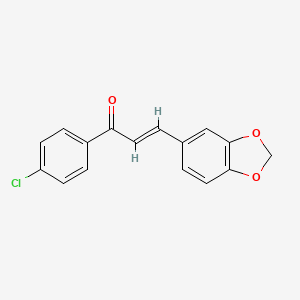
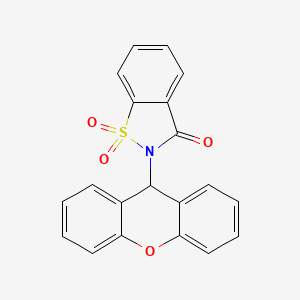
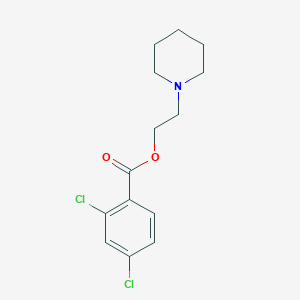
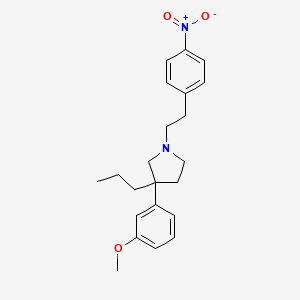
![2-(2-Chlorophenyl)-1,3-bis[(4-methoxyphenyl)methyl]-1,3-diazinane](/img/structure/B1659947.png)
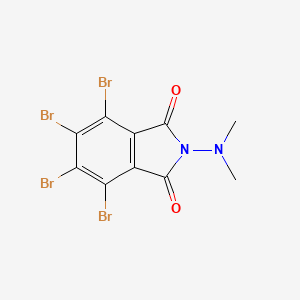
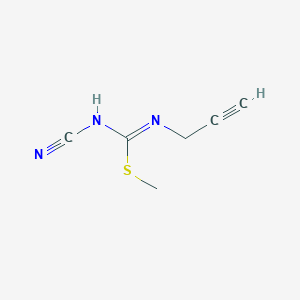
![4a-Bromo-8-methoxy-1,4a,5,10a-tetrahydropyrimido[5,4-b]quinoline-2,4,10(3H)-trione](/img/structure/B1659950.png)
![2-Amino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1659951.png)